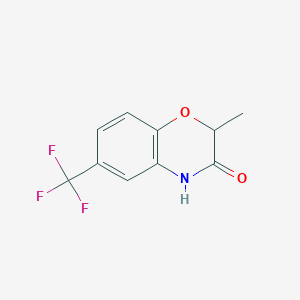

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

説明

“2-Methyl-6-(trifluoromethyl)nicotinic acid” is used as a pharmaceutical intermediate . It is a white to cream crystalline powder .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one” were not found, similar compounds like pinacol boronic esters are synthesized using a radical approach .Molecular Structure Analysis

The molecular formula for “2-Methyl-6-(trifluoromethyl)nicotinic acid” is C8H6F3NO2 . The average mass is 205.134 Da .Physical And Chemical Properties Analysis

“2-Methyl-6-(trifluoromethyl)nicotinic acid” is slightly soluble in water (4.7 g/L at 25°C) .科学的研究の応用

Synthetic Methodologies and Applications

Mix-and-Heat Benzylation of Alcohols

A study demonstrated the use of a bench-stable pyridinium salt for the conversion of alcohols into benzyl ethers upon warming, showcasing an application in synthetic chemistry (Poon & Dudley, 2006).

Novel Acid-Catalyzed O-Benzylating Reagent

Another research introduced a novel acid-catalyzed O-benzylating reagent, expanding the toolbox for synthetic chemists in the functionalization of alcohols (Yamada, Fujita, & Kunishima, 2012).

Synthesis of Benzoxazine Monomers and Oligomers

A study focused on the synthesis of benzoxazine monomers via a novel solventless reaction, contributing to the field of polymer chemistry and material science (Brunovska, Liu, & Ishida, 1999).

Environmental Interactions and Potential Applications

Benzoxazinone-Mediated Triazine Degradation

Research into the role of benzoxazinones in triazine resistance in plants provides insights into environmental science and potential agricultural applications (Willett et al., 2016).

Rediscovering the Bioactivity and Ecological Role of 1,4-benzoxazinones

This study delves into the phytotoxic, antifungal, antimicrobial, and antifeedant effects of benzoxazinones, underlining their significance in natural product chemistry and potential for developing natural herbicides (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

将来の方向性

特性

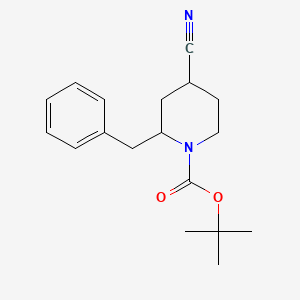

IUPAC Name |

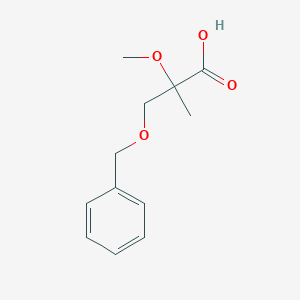

2-methyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-5-9(15)14-7-4-6(10(11,12)13)2-3-8(7)16-5/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIHGKCKNMYGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7-Trimethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645818.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2645821.png)

![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2645822.png)

![(3E)-3-[1-(4-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2645828.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2645830.png)

![N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2645839.png)